molecular formula C8H10O2S B13156259 3,4-Dimethylbenzenesulfinicacid

3,4-Dimethylbenzenesulfinicacid

Cat. No.: B13156259
M. Wt: 170.23 g/mol
InChI Key: YNOZDBHIJZOXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbenzenesulfinic acid is an organic compound with the molecular formula C8H10O2S. It is a derivative of benzenesulfinic acid, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its role in various chemical reactions and its applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylbenzenesulfinic acid can be synthesized through several methods. One common method involves the sulfonation of 3,4-dimethyltoluene (also known as 3,4-xylene) with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfinic acid. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethylbenzenesulfinic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and distillation, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzenesulfinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3,4-dimethylbenzenesulfonic acid.

    Reduction: It can be reduced to form 3,4-dimethylbenzene.

    Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: 3,4-Dimethylbenzenesulfonic acid.

    Reduction: 3,4-Dimethylbenzene.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3,4-Dimethylbenzenesulfinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dimethylbenzenesulfinic acid exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The sulfinic acid group is reactive and can participate in redox reactions, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzenesulfonic acid: An oxidized form of 3,4-dimethylbenzenesulfinic acid.

    3,4-Dimethylbenzene: A reduced form of the compound.

    Benzenesulfinic acid: The parent compound without the methyl substitutions.

Uniqueness

3,4-Dimethylbenzenesulfinic acid is unique due to the presence of methyl groups at the 3 and 4 positions, which can influence its reactivity and interactions in chemical reactions. This structural modification can enhance its stability and specificity in various applications compared to its parent compound, benzenesulfinic acid.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3,4-dimethylbenzenesulfinic acid

InChI

InChI=1S/C8H10O2S/c1-6-3-4-8(11(9)10)5-7(6)2/h3-5H,1-2H3,(H,9,10)

InChI Key

YNOZDBHIJZOXCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.